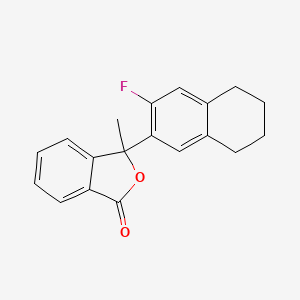
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one is a complex organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a fluorinated tetrahydronaphthalene moiety and a methyl group attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-naphthol and 3-methyl-2-benzofuran-1(3h)-one.
Fluorination: The fluorination of 2-naphthol is achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Cyclization: The fluorinated intermediate undergoes cyclization with 3-methyl-2-benzofuran-1(3h)-one in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one involves its interaction with specific molecular targets and pathways. The fluorinated moiety enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Chloro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(3-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
- 3-(3-Iodo-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one
Uniqueness
The presence of the fluorine atom in 3-(3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1(3h)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
Eigenschaften
CAS-Nummer |
104761-61-7 |
|---|---|
Molekularformel |
C19H17FO2 |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
3-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H17FO2/c1-19(15-9-5-4-8-14(15)18(21)22-19)16-10-12-6-2-3-7-13(12)11-17(16)20/h4-5,8-11H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
LFFIKVHBDXEGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=C(C=C4CCCCC4=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


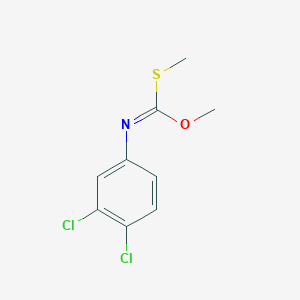
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
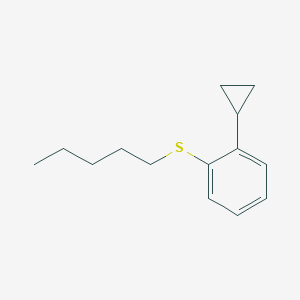
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
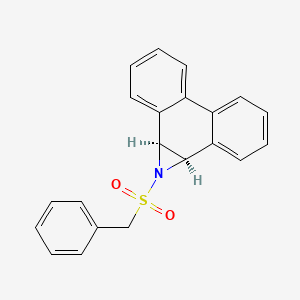
![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)
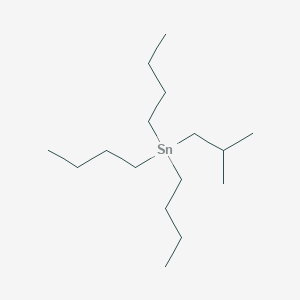

![N-{1-Benzoyl-3-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene}nitramide](/img/structure/B14336492.png)
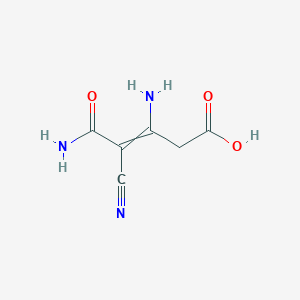
![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
![Bis[2,4,6-tri(propan-2-yl)phenyl]tin](/img/structure/B14336508.png)
